4'-Ethoxy-3-methylbutyrophenone
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Overview
Description
4'-Ethoxy-3-methylbutyrophenone is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group and a methyl group attached to a butyrophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Ethoxy-3-methylbutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4'-hydroxy-3-methylbutyrophenone and ethyl iodide.
Reaction Conditions: The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4'-Ethoxy-3-methylbutyrophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
4'-Ethoxy-3-methylbutyrophenone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition, receptor binding, and cellular processes.
Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism by which 4'-Ethoxy-3-methylbutyrophenone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and receptor binding, ultimately influencing the compound's biological and chemical properties.
Comparison with Similar Compounds
4'-Ethoxy-3-methylbutyrophenone can be compared with other similar compounds, such as:
Butyrophenone derivatives: These compounds share a similar structural framework but may have different substituents and functional groups.
Ethoxy-substituted phenones: These compounds have an ethoxy group attached to a phenone ring, similar to this compound.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-12-7-5-11(6-8-12)13(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWJZCWAXRTXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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